![molecular formula C21H20ClFN2O B2612940 9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one CAS No. 1251559-48-4](/img/structure/B2612940.png)
9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one
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Overview
Description
The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), chlorine (Cl), and fluorine (F) atoms. The name suggests it’s a complex structure with multiple rings and functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzyl group indicates a benzene ring attached to a methylene (-CH2-) group. The diazepinone portion suggests a seven-membered ring containing two nitrogen atoms and a ketone functional group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. The benzyl group might undergo reactions typical of aromatic compounds, while the diazepinone ring could be involved in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of polar or charged atoms .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. Handling guidelines for similar compounds suggest that protective measures such as wearing gloves and eye protection should be taken. It’s also recommended to handle such compounds in a well-ventilated area .
Future Directions
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O/c1-12-9-19-20(10-13(12)2)25(11-15-16(22)6-4-7-17(15)23)21(26)14-5-3-8-18(14)24-19/h4,6-7,9-10,14H,3,5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWHXBARCCRVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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